Cas no 1356769-52-2 (2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide)
![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/1356769-52-2x500.png)
2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1356769-52-2
- EN300-26592490
- AKOS033137807
- Z1175810209
- 2-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-3-carboxamide
- 2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide
-
- Inchi: 1S/C16H15ClN4O/c1-20(16(22)11-6-5-9-18-15(11)17)10-14-19-12-7-3-4-8-13(12)21(14)2/h3-9H,10H2,1-2H3
- InChI Key: XKRDFDIYUKKIJP-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(N(C)CC1=NC2C=CC=CC=2N1C)=O
Computed Properties
- Exact Mass: 314.0934388g/mol
- Monoisotopic Mass: 314.0934388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 51Ų
2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592490-0.05g |
2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide |
1356769-52-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide Related Literature
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide
Professional Introduction to 2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide (CAS No. 1356769-52-2)
2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1356769-52-2, represents a complex molecular structure that combines elements of pyridine, benzodiazole, and chloro-substituted amide functionalities. The intricate arrangement of these groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The< strong>N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine moiety is particularly noteworthy, as it integrates a benzodiazole ring with a methyl-substituted pyridine core. This structural motif is known to exhibit favorable interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The presence of the chloro group at the 2-position of the pyridine ring further enhances the compound's reactivity and versatility, enabling various functionalization strategies that can be tailored for specific pharmacological purposes.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds that incorporate benzodiazole derivatives. Benzodiazol-based structures are well-documented for their anxiolytic, sedative, and muscle relaxant properties, which have been widely studied in both preclinical and clinical settings. The addition of a methyl group to the benzodiazole ring in 2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide is particularly significant, as it can modulate the compound's pharmacokinetic profile and enhance its binding affinity to target receptors.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) therapeutics. The pyridine moiety is known to interact with various neurotransmitter systems, including those involving gamma-aminobutyric acid (GABA). By combining this with the benzodiazole scaffold, researchers can design molecules that exhibit enhanced GABA receptor modulation, which could lead to improved treatments for conditions such as epilepsy, anxiety disorders, and sleep disorders.
Recent studies have highlighted the importance of optimizing molecular structures to achieve better pharmacological outcomes. The< strong>chloro-substituted amide group in 2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide plays a crucial role in this regard. Amide functionalities are commonly found in biologically active molecules due to their ability to form hydrogen bonds and stabilize protein-ligand interactions. The chloro group further enhances these interactions by increasing the electrophilicity of the molecule, allowing for further derivatization and fine-tuning of its pharmacological properties.
The synthesis of< strong>2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide presents several challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have significantly streamlined the synthesis process, enabling researchers to access this compound more efficiently.
In addition to its potential applications in CNS drug development, this compound has also shown promise in other therapeutic areas. For instance, its structural motifs are reminiscent of those found in kinase inhibitors, which are widely used in oncology research. The ability to modify both the pyridine and benzodiazole rings provides a versatile platform for designing molecules that can interact with various kinases involved in cancer pathways.
The< strong>CAS number 1356769 associated with this compound underscores its unique identity and significance in chemical research. CAS numbers are essential for ensuring accurate identification and classification of chemical substances, facilitating their use in scientific literature and industrial applications. The registration process involves thorough verification by experts to ensure that each CAS number corresponds to a distinct chemical entity.
Evaluation of existing literature reveals several patents and research papers that have explored derivatives of similar molecular structures. These studies often highlight the importance of optimizing substituents such as chloro groups and amide functionalities to enhance pharmacological activity. The findings from these studies provide valuable insights into how modifications can be made to improve the efficacy and selectivity of therapeutic agents based on< strong>N-methyl-N-(substituted)pyridine scaffolds.
The< strong>benzodiazol moiety is particularly interesting due to its dual functionality as both a ligand and a scaffold for further derivatization. This makes it an attractive choice for medicinal chemists who are seeking to develop novel compounds with tailored pharmacological profiles. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how different modifications will affect the compound's binding affinity and selectivity.
In conclusion,< strong>2-chloro-N-methyl-N-[(1-methyl-1H-1,
3-benzodiazol-2-yl)meth]l]pyrdine-3-carboxam] (CAS No.
1356769-52-2)
represents a fascinating example of how complex molecular structures can be designed for therapeutic applications.
Its unique combination of functional groups offers significant potential for drug discovery across multiple therapeutic areas.
As research continues to uncover new applications for this compound,
it is likely that additional derivatives will be developed,
further expanding its utility in pharmaceutical science.
1356769-52-2 (2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide) Related Products
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 624-75-9(Iodoacetonitrile)


